molecular formula C21H38N2O2 B10976734 N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-methylpropanamide)

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-methylpropanamide)

Cat. No.: B10976734
M. Wt: 350.5 g/mol
InChI Key: IQJDDBABOVLZQU-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes multiple cyclohexyl and methylpropanamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use cyclohexyl derivatives and methylpropanamido compounds as starting materials. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanamide: A simpler compound with similar functional groups.

    N-Methylpropanamide: Another related compound with a different substitution pattern.

Uniqueness

2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H38N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-methyl-N-[4-[[4-(2-methylpropanoylamino)cyclohexyl]methyl]cyclohexyl]propanamide

InChI

InChI=1S/C21H38N2O2/c1-14(2)20(24)22-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)23-21(25)15(3)4/h14-19H,5-13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

IQJDDBABOVLZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)C(C)C

Origin of Product

United States

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